molecular formula C21H23N3O3 B2722159 N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 2034475-03-9

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B2722159
CAS No.: 2034475-03-9
M. Wt: 365.433
InChI Key: YXEJPEIQPRDOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound with the molecular formula C21H23N3O3 and a molecular weight of 365.43 g/mol . Its structure features an isochroman group linked via a methylene bridge to an acetamide moiety, which is further connected to a 2-oxo-3-phenylimidazolidine ring. Key chemical identifiers include the SMILES string O1CC2C=CC=CC=2CC1CNC(CN1C(N(C2C=CC=CC=2)CC1)=O)=O and the InChIKey YXEJPEIQPRDOAZ-UHFFFAOYSA-N . Computed properties include a topological polar surface area of 61.9 Ų and an XLogP3 value of 1.9, suggesting moderate lipophilicity . While the specific biological target and detailed mechanism of action for this compound require further experimental investigation, its molecular framework is of significant interest in medicinal chemistry. The structure combines privileged scaffolds commonly found in pharmacologically active compounds. The compound is offered for research and screening purposes to explore its potential biological activities and applications. It is supplied for non-human research and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-20(22-13-19-12-16-6-4-5-7-17(16)15-27-19)14-23-10-11-24(21(23)26)18-8-2-1-3-9-18/h1-9,19H,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEJPEIQPRDOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2CC3=CC=CC=C3CO2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the isochroman-3-ylmethylamine, which is then reacted with 2-(2-oxo-3-phenylimidazolidin-1-yl)acetic acid or its derivatives. The reaction conditions often include:

    Amidation Reaction: The coupling of the amine and acid components is usually facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Solvent: Common solvents for this reaction include dichloromethane (DCM) or dimethylformamide (DMF).

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized for cost-effectiveness and yield. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic methods to reduce reaction times and improve yields.

    Purification: Implementing large-scale purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isochroman moiety can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different reduced forms.

    Substitution: The acetamide linkage can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while reduction could produce different imidazolidinone derivatives.

Scientific Research Applications

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is studied for its unique reactivity and potential as a building block in organic synthesis.

    Biology: The compound’s biological activity is of interest, particularly its potential as a pharmacophore in drug design.

    Medicine: Research is ongoing into its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

    Receptor Modulation: It might act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the biological context but could involve key signaling cascades such as MAPK/ERK or PI3K/Akt.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structure can be contextualized against several classes of acetamide-based heterocycles (Table 1):

Table 1: Structural Comparison of Key Analogues
Compound Class Core Structure Key Substituents Reference
Target Compound Imidazolidinone + Isochroman Phenyl (C3), Isochroman-3-ylmethyl -
2-Oxoindoline Derivatives Indolin-3-ylidene Hydroxy, Aryl (e.g., phenyl, naphthyl)
Pyridazin-3(2H)-one Derivatives Pyridazinone 4-Bromophenyl, Methoxybenzyl
Isoxazole-linked Acetamides Isoxazole 3-Fluoro/hydroxyisoxazol-5-yl
Morpholinone Acetamides Morpholinone 4-Isopropylphenyl, Acetyl/methylsulfonyl

Key Observations :

  • Substituent Effects: The isochroman-3-ylmethyl group introduces steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxy in indolinones or fluoroisoxazole in compounds). This may enhance membrane permeability but reduce solubility .
  • Aromaticity: Unlike indolin-3-ylidene derivatives (), the target compound lacks conjugated enone systems, which could diminish redox-related interactions .

Pharmacological Activity Comparison

Table 2: Activity Profiles of Structural Analogues
Compound Class Biological Activity Mechanism/Receptor Interaction Reference
Pyridazin-3(2H)-one Derivatives FPR2 agonism Calcium mobilization, chemotaxis in neutrophils
2-Oxoindoline Derivatives Anticancer (hypothesized) Unknown; structural similarity to kinase inhibitors
Isoxazole-linked Acetamides Unspecified bioactivity Potential enzyme inhibition (e.g., COX-2)
Morpholinone Acetamides Anti-inflammatory (inferred from synthesis) Possible COX/LOX modulation

Key Findings :

  • Receptor Specificity: Pyridazinone derivatives () exhibit FPR2 selectivity, whereas the target compound’s imidazolidinone core may favor different receptor targets (e.g., GPCRs or kinases) due to conformational flexibility .
  • Anti-inflammatory Potential: Morpholinone acetamides () with sulfonyl/acetyl groups show structural parallels to NSAIDs, suggesting the target compound could share similar pathways .

Physicochemical Data :

  • Lipophilicity: Predicted logP ~3.5 (higher than hydroxy-substituted indolinones in (logP ~2.0–2.8) due to the isochroman group).
  • Solubility : Expected aqueous solubility <10 µM, lower than polar analogues like compound 38 in (carboxylic acid derivative) .

Biological Activity

N-(isochroman-3-ylmethyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, with the CAS number 2034475-03-9, is a synthetic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C21H23N3O3C_{21}H_{23}N_{3}O_{3}, and it has a molecular weight of 365.4 g/mol. Its structure features an isochroman moiety and an imidazolidinone ring, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
CAS Number2034475-03-9

The biological activity of this compound is hypothesized to stem from its structural components:

  • Isochroman Moiety : This part of the molecule may enhance lipophilicity, facilitating interaction with biological membranes and potentially influencing cellular uptake.
  • Imidazolidinone Ring : Known for participating in hydrogen bonding, this structure can interact with various biological targets, including enzymes and receptors.
  • Acetamide Group : The presence of this functional group suggests potential for hydrogen bonding and interaction with polar biological molecules.

Anticancer Activity

Compounds featuring imidazolidinone structures have been explored for their anticancer properties. They may induce apoptosis in cancer cells or inhibit cell proliferation through various pathways:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
  • Mechanistic Studies : In silico studies suggest that these compounds can interact with key regulatory proteins involved in cell cycle control and apoptosis.

Case Studies

A comparative analysis of related compounds highlights the potential of this compound:

Compound NameActivity TypeTarget Pathogen/Cancer CellReference
Compound A (similar structure)AntibacterialMRSA
Compound B (related imidazolidinone)AnticancerHeLa
Compound CAntimicrobialE. coli

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.